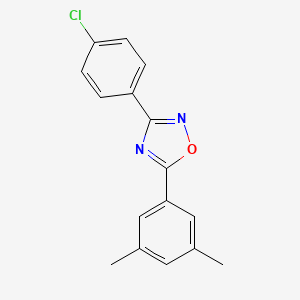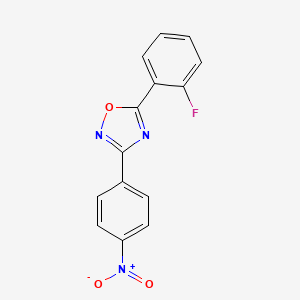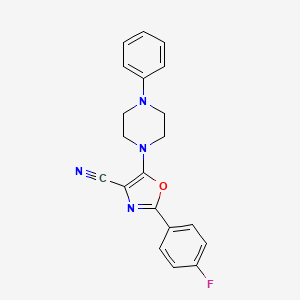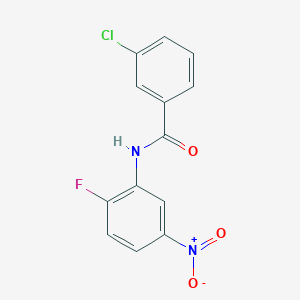
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole is complex and involves multiple pathways. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory cytokines and chemokines. Additionally, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to activate the JAK/STAT pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cancer cell growth and proliferation. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has also been found to improve insulin sensitivity and reduce the risk of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily modified for specific applications. However, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has some limitations for lab experiments. It is a highly reactive compound that can interact with other molecules in the cell, making it difficult to isolate its specific effects. Additionally, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole. One direction is the development of more potent and selective analogs of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole for specific therapeutic applications. Another direction is the investigation of the potential of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole in combination with other drugs for synergistic effects. Additionally, the mechanisms of action of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole need to be further elucidated to fully understand its therapeutic potential. Finally, the potential of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole for the treatment of metabolic disorders such as diabetes and obesity needs to be further explored.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3,5-dimethylphenylhydrazine and 4-chlorobenzaldehyde in the presence of a base. The resulting product is then subjected to cyclization to form the oxadiazole ring.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to exhibit anticancer effects by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-7-11(2)9-13(8-10)16-18-15(19-20-16)12-3-5-14(17)6-4-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXIOEWBSBAZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5708454.png)
![ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5708460.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)

![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)


![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)

